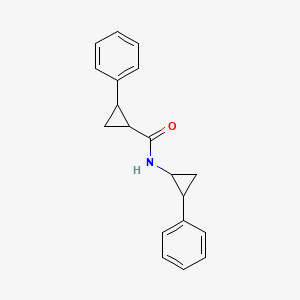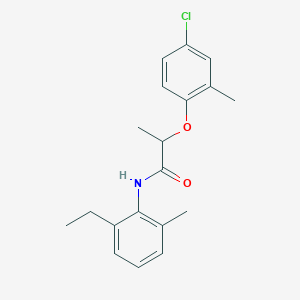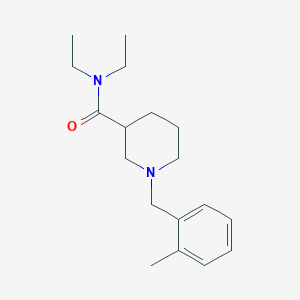
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Mecanismo De Acción
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Biochemical and Physiological Effects:
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide also has some limitations. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide. One area of interest is the use of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds that are more potent or selective inhibitors of GABA aminotransferase. Finally, there is a need for further research on the long-term effects of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide on the brain, particularly with regard to its potential for neurotoxicity.
Métodos De Síntesis
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-phenylcyclopropylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride to form 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. For example, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to be effective in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Propiedades
IUPAC Name |
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGOVHQZJEQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)

![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)


![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)